molecular formula C21H22N2O4S B5328239 4-benzoyl-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one

4-benzoyl-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5328239
M. Wt: 398.5 g/mol
InChI Key: CMMVRYFMALJWMR-HTXNQAPBSA-N
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Description

This compound is a pyrrol-2-one derivative featuring a benzoyl group at position 4, a hydroxyl group at position 3, a morpholin-4-yl-ethyl substituent at position 1, and a thiophen-2-yl moiety at position 3. The morpholine group enhances solubility and bioavailability, while the thiophene ring may contribute to π-π interactions in target binding .

Properties

IUPAC Name

(4E)-4-[hydroxy(phenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-thiophen-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c24-19(15-5-2-1-3-6-15)17-18(16-7-4-14-28-16)23(21(26)20(17)25)9-8-22-10-12-27-13-11-22/h1-7,14,18,24H,8-13H2/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMVRYFMALJWMR-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCN2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-benzoyl-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one can be achieved through multi-step organic synthesis. The synthetic route typically involves the following steps:

    Formation of the Pyrrol-2-one Core: The initial step involves the formation of the pyrrol-2-one core through a cyclization reaction. This can be achieved by reacting an appropriate amine with a diketone under acidic or basic conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Morpholin-4-yl Ethyl Substitution: The morpholin-4-yl ethyl group can be introduced through nucleophilic substitution reactions using morpholine and an appropriate alkylating agent.

    Thiophen-2-yl Substitution: The thiophen-2-yl group can be introduced through cross-coupling reactions such as Suzuki or Stille coupling using thiophen-2-yl boronic acid or stannane.

Chemical Reactions Analysis

Core Reactivity of Pyrrol-2-one System

The pyrrol-2-one ring exhibits dual reactivity due to:

  • Electrophilic aromatic substitution at electron-rich positions (C3/C5) via the conjugated enone system

  • Nucleophilic additions at the lactam carbonyl (C2=O), facilitated by the electron-withdrawing benzoyl group

Key reactions include:

Reaction Type Conditions Outcome
Acetylation Acetic anhydride, pyridine (0–5°C)O-acetylation at C3 hydroxy group
Alkylation Methyl iodide, K2CO3 (DMF, rt)N-alkylation at morpholine nitrogen
Hydrolysis 2M HCl, refluxCleavage of morpholine ethyl chain

Benzoyl Group Modifications

  • Friedel-Crafts alkylation : Reacts with chloromethyl ethyl ether in AlCl3 to form para-substituted benzoyl derivatives

  • Reduction : NaBH4/CeCl3 selectively reduces ketone to secondary alcohol (87% yield)

Thiophene Interactions

  • Sulfur-directed metallation : n-BuLi induces C–H lithiation at thiophene β-position, enabling cross-coupling (Suzuki, Stille)

  • Electrochemical oxidation : Forms stable radical cations at +1.2V vs SCE, studied via cyclic voltammetry

Metal Coordination Chemistry

The compound acts as a polydentate ligand:

Metal Ion Coordination Sites Complex Geometry Application
Cu(II)N(morpholine), O(hydroxy)Square planarAntimicrobial activity studies
Fe(III)O(carbonyl), S(thiophene)OctahedralCatalytic oxidation reactions

Stability constants (log β):

  • Cu(II): 12.3 ± 0.2

  • Fe(III): 15.1 ± 0.3

Enzyme Inhibition

Shows dose-dependent inhibition against:

Enzyme IC50 (μM) Mechanism
Cyclooxygenase-2 (COX-2)0.78Competitive inhibition
Matrix metalloproteinase-92.34Zinc chelation at active site

DNA Interaction

  • Binding constant (Kb) : 3.8 × 10⁴ M⁻¹ via minor groove binding

  • Thermodynamic parameters :

    • ΔH = -28.4 kJ/mol

    • ΔS = +64.3 J/mol·K (entropy-driven process)

Comparative Reactivity Profile

Benchmarked against structural analogs:

Compound Relative Reaction Rate (vs Reference)
Parent pyrrol-2-one1.00
5-(3,4-dimethoxyphenyl) analog0.67
Morpholin-4-ylethyl substituted derivative (target)1.83

Enhanced reactivity in the target compound correlates with:

  • Increased electron density at C3/C5 (morpholine’s +M effect)

  • Steric protection of lactam carbonyl by benzoyl group

Scientific Research Applications

4-benzoyl-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals due to its potential biological activities. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

    Material Science: The compound can be used in the synthesis of advanced materials, such as organic semiconductors or conductive polymers, due to its conjugated system and electron-donating/withdrawing groups.

    Biological Studies: It can be used as a probe or ligand in biological studies to investigate enzyme interactions, receptor binding, or cellular uptake mechanisms.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules or as a building block in combinatorial chemistry.

Mechanism of Action

The mechanism of action of 4-benzoyl-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or DNA. The benzoyl and hydroxy groups can form hydrogen bonds or hydrophobic interactions with the active sites of enzymes or receptors, while the morpholin-4-yl ethyl and thiophen-2-yl groups can enhance cell permeability and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Key structural differences among analogs lie in substitutions at positions 1, 4, and 4. The following table summarizes critical parameters:

Compound Name / ID Substituents (Position) Molecular Weight Melting Point (°C) Yield (%) Key Features
Target Compound 1: Morpholin-4-yl-ethyl; 4: Benzoyl; 5: Thiophen-2-yl N/A N/A N/A High potential for CNS activity due to morpholine and thiophene
3-Hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-5-(4-trifluoromethoxy-phenyl)-1,5-dihydro-pyrrol-2-one 1: 2-Hydroxypropyl; 4: 4-Methyl-benzoyl; 5: 4-Trifluoromethoxy-phenyl 436.16 246–248 32 Trifluoromethoxy group enhances lipophilicity; moderate yield
3-Hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-5-(3-trifluoromethyl-phenyl)-1,5-dihydro-pyrrol-2-one 1: 2-Hydroxypropyl; 4: 4-Methyl-benzoyl; 5: 3-Trifluoromethyl-phenyl 420.16 205–207 9 Lower yield and melting point suggest reduced stability
4-Benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)-1,5-dihydro-2H-pyrrol-2-one 1: Morpholin-4-yl-ethyl; 4: Benzoyl; 5: 4-Methoxyphenyl 422.47 N/A N/A Methoxy group improves solubility; morpholine enhances pharmacokinetics
5-(4-Bromophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one 1: 5-Methyl-1,3,4-thiadiazol-2-yl; 4: 4-Ethoxybenzoyl; 5: 4-Bromophenyl N/A N/A N/A Thiadiazole substituent may confer metabolic resistance

Key Observations

  • Position 1 Substitutions: The morpholin-4-yl-ethyl group in the target compound and improves aqueous solubility compared to hydroxypropyl derivatives (e.g., ). Morpholine’s electron-rich nitrogen may also facilitate hydrogen bonding in biological targets .
  • Position 4 Substitutions :

    • Benzoyl (target compound) vs. 4-methyl-benzoyl () or 4-ethoxybenzoyl (): Electron-withdrawing groups (e.g., trifluoromethoxy in ) increase lipophilicity, which may enhance membrane permeability but reduce solubility.
  • Position 5 Substitutions :

    • Thiophen-2-yl (target) vs. methoxyphenyl () or bromophenyl (): Thiophene’s aromaticity and smaller size may favor interactions with hydrophobic enzyme pockets, whereas bulkier aryl groups (e.g., bromophenyl) could sterically hinder binding.

Pharmacological Implications

  • Morpholine Derivatives : Morpholine-containing analogs (target, ) are associated with improved blood-brain barrier penetration, making them candidates for CNS-targeted therapies .
  • Thiophene vs. Methoxy Groups : Thiophene’s heteroaromaticity may enhance binding to kinases or GPCRs compared to methoxy-substituted analogs .
  • Thiadiazole Derivatives : Compounds like may exhibit prolonged half-lives due to thiadiazole’s resistance to oxidative metabolism.

Biological Activity

4-benzoyl-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with notable biological activities. This compound belongs to the class of heterocyclic compounds and features a unique structure that includes a pyrrolidone ring, a benzoyl group, and a morpholine moiety. Its potential applications span across various fields, including medicinal chemistry, pharmacology, and materials science.

Chemical Structure

The chemical formula for this compound is C27H30N2O3SC_{27}H_{30}N_{2}O_{3}S. The structural features contribute to its biological activity, making it a subject of interest in scientific research.

Property Details
IUPAC Name This compound
Molecular Formula C27H30N2O3S
Molecular Weight 454.60 g/mol

Anticancer Activity

Research indicates that 4-benzoyl-3-hydroxy derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3). For instance, one study reported an IC50 value of approximately 25 µM against MCF-7 cells, indicating moderate potency compared to standard chemotherapeutic agents .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. It was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that it possesses a minimum inhibitory concentration (MIC) ranging from 10 to 20 µg/mL, highlighting its potential as an antibacterial agent .

The mechanism of action for this compound appears to involve the inhibition of specific enzymes and pathways critical for cell proliferation and survival. For example, it may interact with DNA gyrase or topoisomerase enzymes, leading to the disruption of DNA replication in cancer cells . Additionally, its anti-inflammatory properties suggest that it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Case Studies

  • Antitumor Activity in Animal Models
    A study conducted on mice bearing tumor xenografts showed that administration of the compound resulted in a significant reduction in tumor size compared to control groups. The treatment led to a decrease in Ki67 expression, a marker for cell proliferation, suggesting that the compound effectively inhibits tumor growth .
  • Synergistic Effects with Other Drugs
    In combination therapy studies, 4-benzoyl-3-hydroxy derivatives have demonstrated enhanced efficacy when used alongside established chemotherapeutics such as doxorubicin. This synergistic effect could potentially allow for lower dosages of traditional drugs while maintaining therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing pyrrol-2-one derivatives with morpholinoethyl and aryl substituents?

  • Methodological Answer : The synthesis typically involves base-assisted cyclization of hydroxy-pyrrol-2-one precursors with substituted aldehydes or amines. For example, cyclization of 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivatives with morpholinoethyl groups can yield target compounds. Key steps include:

  • Reagent Selection : Use of substituted benzaldehydes (e.g., 3-chlorobenzaldehyde) to introduce aryl groups .
  • Reaction Optimization : Stirring at room temperature or reflux, with reaction times varying (3–24 hours) depending on substituent reactivity .
  • Yield Considerations : Yields range from 46% to 63%, influenced by steric effects of substituents and purification methods (e.g., recrystallization from DMF/EtOH) .

Q. Which spectroscopic techniques are critical for characterizing the pyrrol-2-one core and its substituents?

  • Methodological Answer :

  • 1H/13C NMR : Essential for confirming the substitution pattern. For example, the hydroxy proton appears as a broad singlet (~δ 12 ppm), while thiophene protons resonate at δ 6.8–7.5 ppm .
  • HRMS : Validates molecular weight (e.g., m/z 386.1232 for a chloro-substituted analog) .
  • FTIR : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and hydroxyl (O–H) bands (~3200 cm⁻¹) .

Advanced Research Questions

Q. How can researchers troubleshoot low yields during the cyclization step in pyrrol-2-one synthesis?

  • Methodological Answer :

  • Reaction Monitoring : Use TLC or LC-MS to track intermediate formation. Prolonged reaction times may degrade sensitive substituents (e.g., morpholinoethyl groups).
  • Catalyst Screening : Base catalysts (e.g., K2CO3, DBU) can accelerate cyclization but may require optimization for sterically hindered substrates .
  • Substituent Effects : Bulky groups (e.g., tert-butyl) reduce yields due to steric hindrance, as seen in 62% yield for 4-tert-butyl derivatives vs. 47% for chloro-substituted analogs .

Q. How should discrepancies in reported melting points or spectroscopic data be resolved?

  • Methodological Answer :

  • Purity Assessment : Recrystallization solvents (e.g., DMF/EtOH vs. MeOH) can affect melting points. For example, 5-(4-chlorophenyl)-pyrrol-2-one melts at 209–211°C when purified via DMF/EtOH .
  • Isomerism Check : Verify the absence of tautomers or geometric isomers via variable-temperature NMR or X-ray crystallography (e.g., crystal structures in pyrazolone derivatives ).
  • Interlab Validation : Cross-reference HRMS and NMR data with computational predictions (e.g., DFT-calculated chemical shifts) .

Q. What strategies are effective for exploring structure-activity relationships (SAR) in pyrrol-2-one derivatives?

  • Methodological Answer :

  • Substituent Libraries : Synthesize analogs with varied aryl (e.g., 4-dimethylaminophenyl) and heteroaryl (e.g., thiophene) groups to assess electronic and steric effects .
  • Biological Assays : Pair synthetic analogs with kinase inhibition or antimicrobial assays. For example, pyrazolone derivatives show antitumor activity dependent on substituent polarity .
  • Computational Modeling : Use docking studies to predict interactions with target proteins (e.g., morpholinoethyl groups may enhance solubility and binding to hydrophilic pockets) .

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